![molecular formula C14H21FN4O3S B5841776 2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
This chemical compound is part of a broader class of compounds that have been extensively studied for their potential therapeutic applications. It incorporates elements such as a dimethylamino group attached to a sulfonyl functional group, a piperazinyl ring, and a fluorophenyl group through an acetamide linkage. These components contribute to its unique chemical behavior and properties.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step chemical reactions that meticulously build the molecule's complex structure. While specific synthesis routes for this compound are not detailed in the accessible literature, similar compounds often utilize cross-coupling reactions, amide formation, and sulfonamide linkage creation as key steps in their synthesis processes (Kennedy, 2001; Brayton, 1986).
Molecular Structure Analysis
The molecular structure of this compound suggests significant interactions due to its functional groups. The presence of a piperazine ring, known for its role in drug design, indicates its potential for forming stable and effective pharmaceuticals. The fluorophenyl group contributes to the molecule's rigidity and can affect its binding affinity to biological targets (Rathi et al., 2016).
Chemical Reactions and Properties
Compounds containing sulfonyl and piperazinyl groups are known for their reactivity and ability to undergo various chemical transformations. These may include nucleophilic substitutions and interactions with other pharmaceutical agents, affecting their solubility, stability, and biological activity (Watson et al., 2021).
properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3S/c1-17(2)23(21,22)19-9-7-18(8-10-19)11-14(20)16-13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFZKPCHUIVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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